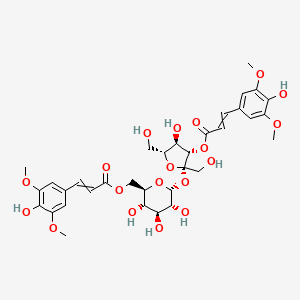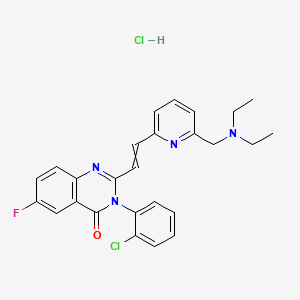
Fmoc-Lys(Boc)-OH-15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Boc)-OH-15N2 is a derivative of lysine, an essential amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which safeguard the amino functionalities during chemical reactions. The “15N2” indicates that the compound contains two nitrogen atoms labeled with the stable isotope nitrogen-15, making it useful in various research applications, including nuclear magnetic resonance (NMR) studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-OH-15N2 typically involves the following steps:
Protection of the ε-amino group: The ε-amino group of lysine is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine in anhydrous dichloromethane.
Fmoc protection: The α-amino group is then protected using fluorenylmethyloxycarbonyl (Fmoc) chloride in the presence of a base like sodium carbonate in a suitable solvent.
Isotopic labeling: The nitrogen atoms are labeled with nitrogen-15 during the synthesis of the lysine precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of lysine are subjected to protection and labeling reactions in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-OH-15N2 undergoes several types of chemical reactions, including:
Deprotection reactions: Removal of the Fmoc group using a base like piperidine.
Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution reactions: Introduction of various functional groups at the ε-amino position after Boc deprotection.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Various electrophiles in the presence of a base after Boc removal.
Major Products
Peptides: Linear or cyclic peptides with specific sequences.
Functionalized lysine derivatives: Compounds with various functional groups at the ε-amino position.
科学研究应用
Chemistry
Fmoc-Lys(Boc)-OH-15N2 is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences . The isotopic labeling with nitrogen-15 makes it valuable for NMR studies to investigate peptide structures and dynamics .
Biology
In biological research, the compound is used to synthesize peptides that can be incorporated into proteins for structural and functional studies . It is also used in the development of peptide-based drugs and biomaterials .
Medicine
This compound is employed in the synthesis of peptide-based therapeutics and diagnostic agents . Its use in NMR studies aids in understanding the interactions between peptides and biological targets .
Industry
In the industrial sector, the compound is used in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives .
作用机制
The mechanism of action of Fmoc-Lys(Boc)-OH-15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during chemical reactions, allowing for the stepwise assembly of peptides . The nitrogen-15 labeling enables detailed NMR studies to elucidate peptide structures and interactions .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar structure but without nitrogen-15 labeling.
Fmoc-Lys(Me,Boc)-OH: Contains a methyl group at the ε-amino position.
Fmoc-Lys(ivDde)-OH: Uses ivDde as a protecting group instead of Boc.
Uniqueness
Fmoc-Lys(Boc)-OH-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful for NMR studies. This feature distinguishes it from other lysine derivatives that do not have isotopic labeling .
属性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]hexanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i27+1,28+1 |
InChI 键 |
UMRUUWFGLGNQLI-SBAWBPENSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[15NH]CCCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)


![1-[[(2R,3R,4R)-4-fluoro-3-methyl-5-oxopyrrolidin-2-yl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11934816.png)
![2-Pyridinecarbonitrile, 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-](/img/structure/B11934819.png)


![N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B11934840.png)
![(4S,8R,9R,22S,25S,55R,56S)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione](/img/structure/B11934845.png)

![[(4aS)-4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B11934858.png)

![Cyclopropylmethyl 4-hydroxy-2-(morpholin-4-ylamino)-5-(pyrrolo[2,3-b]pyridin-3-ylidenemethyl)furan-3-carboxylate](/img/structure/B11934884.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3,5,7,11,13,15,17-octaen-10-one](/img/structure/B11934896.png)
